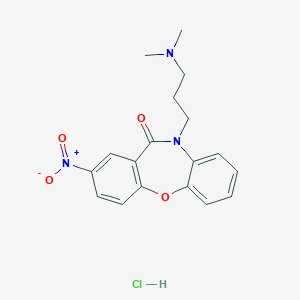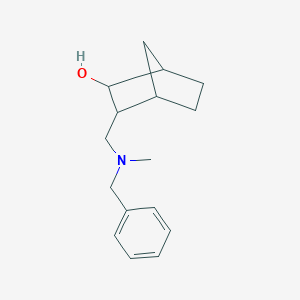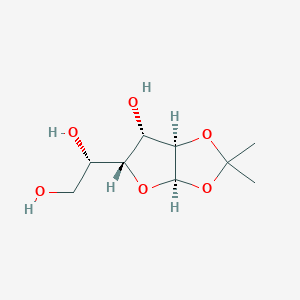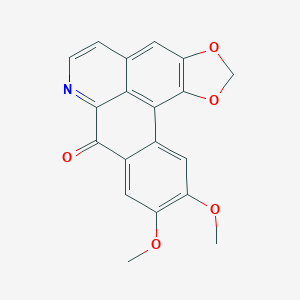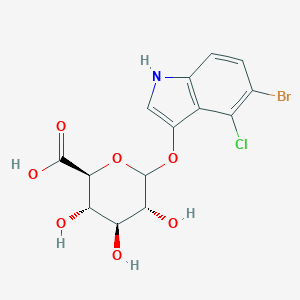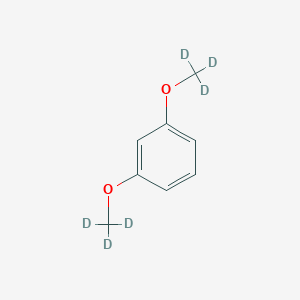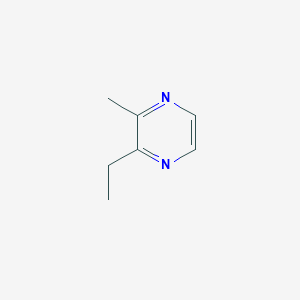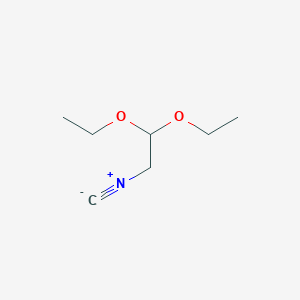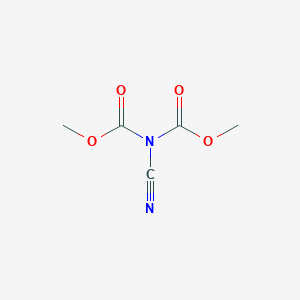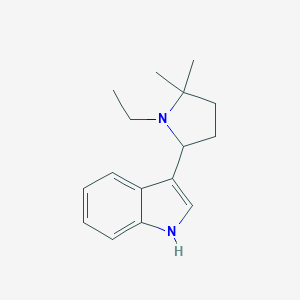
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole, also known as "SDB-006", is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. SDB-006 is of interest to researchers because it has been shown to have a high affinity for cannabinoid receptors, which are involved in a variety of physiological processes.
Wirkmechanismus
SDB-006 exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various tissues throughout the body and are involved in a variety of physiological processes, including pain sensation, immune function, and appetite regulation. By binding to these receptors, SDB-006 can modulate their activity and produce a range of effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of SDB-006 are not fully understood, but research studies have shown that this compound can produce a range of effects on the body. These effects may include changes in pain perception, appetite regulation, and immune function. SDB-006 has also been shown to have anxiolytic effects in animal studies, suggesting that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SDB-006 in laboratory experiments is that it has a high affinity for cannabinoid receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, there are also some limitations to using SDB-006 in research studies. For example, this compound may have off-target effects that could complicate data interpretation. Additionally, the long-term effects of SDB-006 on the body are not fully understood, so caution should be taken when using this compound in research studies.
Zukünftige Richtungen
There are many potential future directions for research on SDB-006. Some possible areas of investigation include:
1. Further exploration of the therapeutic potential of SDB-006 for various conditions, such as pain, anxiety, and inflammation.
2. Investigation of the long-term effects of SDB-006 on the body, including potential toxicity and adverse effects.
3. Development of new synthetic cannabinoids based on the structure of SDB-006, with the goal of identifying compounds with improved therapeutic potential and fewer side effects.
4. Investigation of the role of cannabinoid receptors in various physiological processes, using SDB-006 as a tool to modulate receptor activity.
5. Exploration of the potential interactions between SDB-006 and other compounds, such as other synthetic cannabinoids or pharmaceutical drugs.
Conclusion:
SDB-006 is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors and may have potential as a treatment for various conditions, such as pain and anxiety. However, caution should be taken when using SDB-006 in research studies, as its long-term effects on the body are not fully understood. Further research is needed to fully understand the potential therapeutic applications of SDB-006 and its role in various physiological processes.
Synthesemethoden
SDB-006 can be synthesized using a variety of methods, including the reaction of indole with 1-ethyl-5,5-dimethylpyrrolidine-2-one in the presence of a catalyst. This method has been described in the scientific literature and has been used to produce SDB-006 for use in research studies.
Wissenschaftliche Forschungsanwendungen
SDB-006 has been used in a number of scientific research studies, particularly in the field of cannabinoid pharmacology. Researchers have explored the potential therapeutic applications of this compound, including its potential as a treatment for pain, anxiety, and other conditions. SDB-006 has also been used to investigate the role of cannabinoid receptors in various physiological processes, such as appetite regulation and immune function.
Eigenschaften
CAS-Nummer |
19137-79-2 |
|---|---|
Produktname |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
3-(1-ethyl-5,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-4-18-15(9-10-16(18,2)3)13-11-17-14-8-6-5-7-12(13)14/h5-8,11,15,17H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
XAQRHUZUBSOOSY-UHFFFAOYSA-N |
SMILES |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCN1C(CCC1(C)C)C2=CNC3=CC=CC=C32 |
Synonyme |
3-(1-Ethyl-5,5-dimethyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



